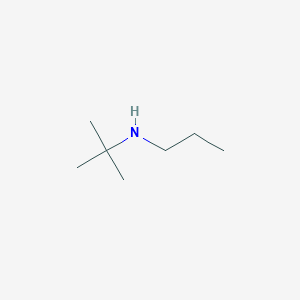

Tert-butyl(propyl)amine

Description

Properties

IUPAC Name |

2-methyl-N-propylpropan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-5-6-8-7(2,3)4/h8H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJQGARKSJMMQBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497763 | |

| Record name | N-tert-Butylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22675-81-6 | |

| Record name | N-(1,1-Dimethylethyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22675-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-tert-Butylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl(propyl)amine from Tert-butylamine: An In-depth Technical Guide

Introduction

Tert-butyl(propyl)amine is a secondary amine with applications in organic synthesis and as an intermediate in the development of pharmaceutical and agrochemical compounds. Its synthesis from the readily available starting material, tert-butylamine (B42293), can be achieved through several synthetic routes. This technical guide provides a detailed overview of the primary methods for this transformation, focusing on direct alkylation and reductive amination. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of the synthetic pathways, detailed experimental protocols, and relevant data to aid in methodological selection and implementation.

Synthetic Strategies

The synthesis of this compound from tert-butylamine primarily involves the formation of a new carbon-nitrogen bond between the nitrogen atom of tert-butylamine and a propyl group. The two most common and effective strategies to achieve this are direct N-alkylation and reductive amination.

Direct Alkylation

Direct alkylation is a classical approach for the formation of amines, involving the reaction of an amine with an alkyl halide via nucleophilic aliphatic substitution.[1] In this case, tert-butylamine acts as the nucleophile, attacking an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct.

While straightforward, a significant drawback of direct alkylation is the potential for overalkylation. The product, this compound, is also a nucleophile and can react further with the propyl halide to form the tertiary amine, di(propyl)tert-butylamine, and subsequently a quaternary ammonium (B1175870) salt.[1][2] However, the steric hindrance afforded by the tert-butyl group on the starting amine can help to mitigate the extent of these side reactions.

Reductive Amination

Reductive amination is a highly efficient and controlled method for the synthesis of secondary amines, which circumvents the issue of overalkylation.[3] This two-step, one-pot process involves the initial reaction of tert-butylamine with propanal to form an imine intermediate. This imine is then reduced in situ to the desired secondary amine, this compound.[3][4] A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the aldehyde starting material.[5][6] This method is often preferred for its high selectivity and generally good yields for secondary amine synthesis.

Comparative Data of Synthetic Routes

The selection of a synthetic route depends on various factors including desired yield, purity, cost of reagents, and scalability. The following table summarizes the key aspects of the direct alkylation and reductive amination methods for the synthesis of this compound.

| Parameter | Direct Alkylation | Reductive Amination |

| Primary Reactants | Tert-butylamine, Propyl halide (e.g., 1-bromopropane) | Tert-butylamine, Propanal |

| Key Reagents | Base (e.g., K₂CO₃, NaH)[1] | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃)[5] |

| Primary Advantage | Simplicity of the reaction setup. | High selectivity for the secondary amine, avoiding overalkylation.[3] |

| Primary Disadvantage | Risk of overalkylation leading to tertiary amine and quaternary ammonium salt byproducts.[2] | Requires careful control of pH and reaction conditions. |

| Typical Solvents | Aprotic polar solvents (e.g., DMF, Acetonitrile) | Alcohols (e.g., Methanol (B129727), Ethanol), Ethers (e.g., THF, Dioxane)[7] |

| Purification Method | Distillation, Column Chromatography | Distillation, Extraction, Column Chromatography[7] |

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound via direct alkylation and reductive amination.

Protocol 1: Synthesis of this compound via Direct Alkylation

Objective: To synthesize this compound by the direct alkylation of tert-butylamine with 1-bromopropane.

Materials:

-

Tert-butylamine

-

1-Bromopropane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (B52724) (CH₃CN), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butylamine (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetonitrile (100 mL).

-

Stir the mixture at room temperature for 15 minutes.

-

Slowly add 1-bromopropane (1.1 eq.) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

Objective: To synthesize this compound by the reductive amination of tert-butylamine with propanal.

Materials:

-

Tert-butylamine

-

Propanal

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add tert-butylamine (1.0 eq.) and anhydrous methanol (100 mL).

-

Cool the solution in an ice bath.

-

Slowly add propanal (1.05 eq.) to the cooled solution while stirring.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate imine formation.

-

In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.5 eq.) in a minimal amount of anhydrous methanol.

-

Slowly add the sodium triacetoxyborohydride solution/slurry to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane (100 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic extracts and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by fractional distillation.

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.

References

- 1. Buy this compound (EVT-3505423) | 22675-81-6 [evitachem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. lehigh.edu [lehigh.edu]

- 5. benchchem.com [benchchem.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. US8445726B2 - Process for preparing unsymmetric secondary tert-butylamines in the liquid phase - Google Patents [patents.google.com]

Tert-butyl(propyl)amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl(propyl)amine, a secondary amine with the CAS Number 22675-81-6, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a summary of its known properties, including its molecular weight and a general overview of its synthesis. Due to the limited availability of detailed experimental data in the public domain, this document also discusses the general reactivity and potential biological significance of secondary amines of this structural class. This guide aims to serve as a foundational resource for researchers interested in the potential applications of this compound.

Physicochemical Properties

This compound, also known as N-(tert-butyl)propan-1-amine, possesses a unique combination of steric hindrance from the tert-butyl group and a flexible propyl chain. These structural features are expected to influence its reactivity and physical properties. A summary of its key identifiers and calculated properties is provided in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 22675-81-6 | |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.22 g/mol | [1] |

| IUPAC Name | N-(tert-butyl)propan-1-amine | |

| Synonyms | Propylamine, N-tert-butyl; tert-Butyl-n-propylamine | |

| Appearance | Not explicitly stated, likely a liquid | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Synthesis

The primary route for the synthesis of this compound is through the nucleophilic substitution reaction of tert-butylamine (B42293) with a suitable propyl halide.

General Experimental Protocol: Alkylation of Tert-butylamine

This protocol describes a general procedure for the synthesis of secondary amines via alkylation. Specific reaction conditions for the synthesis of this compound may require optimization.

Materials:

-

Tert-butylamine

-

1-Bromopropane (B46711) (or other suitable propyl halide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of tert-butylamine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add 1-bromopropane (1.0 equivalent) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or column chromatography to obtain pure this compound.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Potential Applications and Biological Significance

While specific biological activities for this compound have not been reported in the available literature, the structural motif of a secondary amine is prevalent in many biologically active molecules.

Role in Drug Development

Secondary amines are common functional groups in a vast array of pharmaceuticals. They can act as hydrogen bond donors and acceptors, and their basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. The tert-butyl group can impart metabolic stability by sterically hindering sites of metabolism.

Hypothetical Signaling Pathway Interaction

Amines are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. For instance, many neurotransmitters are amines. A molecule like this compound could hypothetically act as a ligand for a receptor, either as an agonist or an antagonist, thereby modulating a signaling pathway.

Caption: Hypothetical modulation of a GPCR signaling pathway.

Disclaimer: The signaling pathway diagram is a generalized representation and is not based on experimental data for this compound.

Conclusion

This compound is a secondary amine for which basic chemical information is available. However, there is a notable lack of in-depth studies on its synthesis, reactivity, and biological activity. This guide provides a starting point for researchers by summarizing the available data and suggesting potential areas of investigation based on the general properties of secondary amines. Further experimental work is required to fully elucidate the chemical and biological profile of this compound.

References

Spectroscopic Analysis of Tert-butyl(propyl)amine: A Technical Guide

Introduction

Tert-butyl(propyl)amine, also known as N-(tert-butyl)propan-1-amine, is a secondary amine with the molecular formula C₇H₁₇N. Its structure, featuring a sterically bulky tert-butyl group adjacent to the nitrogen atom, imparts specific chemical properties that are of interest in organic synthesis and drug discovery. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the analysis of reaction outcomes.

This technical guide provides a summary of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It should be noted that publicly available, experimentally verified spectra for this specific compound are scarce. Therefore, the data presented herein are predicted values based on established spectroscopic principles and comparison with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals who require a reference for the characterization of this and similar aliphatic amines.

Predicted Spectroscopic Data

The following sections and tables summarize the anticipated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₃ | ~ 1.0 - 1.2 | Singlet (s) | 9H |

| -CH₂-CH₂-CH₃ | ~ 0.9 - 1.0 | Triplet (t) | 3H |

| -CH₂-CH₂-CH₃ | ~ 1.4 - 1.6 | Sextet (or multiplet, m) | 2H |

| -NH-CH₂- | ~ 2.4 - 2.6 | Triplet (t) | 2H |

| -NH- | ~ 0.8 - 1.5 (variable) | Broad Singlet (br s) | 1H |

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum is predicted to display four signals, corresponding to the four non-equivalent carbon environments.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~ 50 - 55 |

| -C(C H₃)₃ | ~ 28 - 32 |

| -NH-C H₂- | ~ 45 - 50 |

| -CH₂-C H₂-CH₃ | ~ 22 - 26 |

| -CH₂-CH₂-C H₃ | ~ 11 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. For this compound, the key absorptions are associated with the N-H and C-H bonds.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Weak to Medium |

| C-H Stretch (sp³) | 2850 - 2970 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

| N-H Bend | 1550 - 1650 | Medium to Weak |

| C-H Bend | 1365 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from cleavage of the carbon-carbon and carbon-nitrogen bonds.

| m/z | Predicted Fragment Ion | Comments |

| 115 | [C₇H₁₇N]⁺• | Molecular Ion (M⁺•) |

| 100 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |

| 86 | [M - C₂H₅]⁺ | Alpha-cleavage, loss of an ethyl group. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage, formation of the tert-butylamino fragment. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid amine sample such as this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain it.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatography (GC-MS) system for volatile liquids or by direct infusion.

-

Ionization: Ionize the sample in the gas phase using a standard electron ionization (EI) source, typically at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Basicity and pKa of Tert-butyl(propyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basicity and predicted pKa of tert-butyl(propyl)amine. Due to the limited availability of direct experimental data for this specific secondary amine, this document synthesizes information from related compounds and established principles of physical organic chemistry to offer a comprehensive analysis. It includes a discussion of the structural factors influencing its basicity, a detailed experimental protocol for pKa determination, and a summary of relevant data.

Introduction to Amine Basicity

The basicity of an amine is a measure of its ability to accept a proton (H⁺), a fundamental property governed by the availability of the lone pair of electrons on the nitrogen atom. This characteristic is quantified by the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base.[1][2] The basicity of amines is influenced by several factors, including electronic effects (inductive effects, resonance) and steric effects.[3][4]

This compound is a secondary amine with the chemical structure C₇H₁₇N. Its basicity is primarily influenced by the inductive effect of the alkyl groups and the steric hindrance around the nitrogen atom.

Predicted Basicity and pKa of this compound

Table 1: pKa Values of Structurally Related Amines

| Amine | Structure | Type | pKa of Conjugate Acid |

| Ammonia | NH₃ | - | 9.25 |

| Propylamine | CH₃CH₂CH₂NH₂ | Primary | 10.69[2] |

| n-Butylamine | CH₃(CH₂)₃NH₂ | Primary | 10.61[2] |

| Isobutylamine | (CH₃)₂CHCH₂NH₂ | Primary | 10.77 (for Butylamine)[2] |

| sec-Butylamine | CH₃CH₂CH(CH₃)NH₂ | Primary | 10.60[2] |

| tert-Butylamine (B42293) | (CH₃)₃CNH₂ | Primary | 10.68 [1][2][5][6] |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | Secondary | 10.98[2] |

| Diisopropylamine | ((CH₃)₂CH)₂NH | Secondary | 11.05 |

| Triethylamine | (CH₃CH₂)₃N | Tertiary | 10.75 |

Analysis and Estimation:

Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to ammonia.[3][4] This is evident from the pKa values of the primary amines in Table 1, which are all significantly higher than that of ammonia.

This compound is a secondary amine, and secondary amines are generally more basic than primary amines due to the presence of two electron-donating alkyl groups. For instance, diethylamine (pKa = 10.98) is more basic than ethylamine (B1201723) (pKa = 10.67).[2]

However, the bulky tert-butyl group in this compound introduces significant steric hindrance. While the inductive effect of the tert-butyl and propyl groups increases the intrinsic basicity, steric hindrance can impede the approach of a proton and the solvation of the resulting conjugate acid, which can decrease the observed basicity in solution.

Considering these competing factors, the pKa of the conjugate acid of this compound is expected to be in the range of 10.8 to 11.2 . It is likely to be slightly more basic than tert-butylamine (10.68) due to being a secondary amine but may not be as basic as less sterically hindered secondary amines like diethylamine (10.98).

Experimental Determination of pKa

Potentiometric titration is a widely used and accurate method for determining the pKa of amines.[7][8]

Experimental Protocol: Potentiometric Titration

Objective: To determine the pKa of this compound by monitoring the pH change of a solution of the amine upon the addition of a strong acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker. A typical concentration would be in the range of 0.01 M to 0.1 M.

-

Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution over the beaker.

-

Titration:

-

Record the initial pH of the amine solution.

-

Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the equivalence point.

-

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

-

Factors Influencing the Basicity of this compound

The basicity of this compound is a result of a balance between electronic and steric effects.

Caption: Factors influencing the basicity of this compound.

Inductive Effect (+I): Both the tert-butyl and the propyl groups are alkyl groups, which are electron-donating. They push electron density towards the nitrogen atom, increasing the availability of the lone pair for bonding with a proton. This effect tends to increase the basicity.

Steric Hindrance: The bulky tert-butyl group can physically obstruct the approach of a proton to the nitrogen's lone pair. Furthermore, it can hinder the solvation of the resulting protonated amine (the conjugate acid). Effective solvation stabilizes the conjugate acid, and poor solvation will decrease the overall basicity of the amine in solution.

Conclusion

References

- 1. pKa of tert-Butylamine [vcalc.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tert-Butylamine CAS#: 75-64-9 [m.chemicalbook.com]

- 6. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Solubility of Tert-butyl(propyl)amine in organic solvents

An In-depth Technical Guide to the Solubility of Tert-butyl(propyl)amine in Organic Solvents

Abstract

This compound, a tertiary amine, is a compound with potential applications in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in these fields. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including qualitative solubility information and quantitative data for the structurally similar compound, tert-butylamine. Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of liquid amines and presents a logical workflow for solubility testing.

Introduction

This compound is a tertiary amine with the chemical formula C₇H₁₇N. Its structure, featuring a bulky tert-butyl group and a propyl group attached to a central nitrogen atom, influences its physical and chemical properties, including its solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, its solubility profile can be predicted based on the general principles of amine solubility and by examining data for analogous compounds. Generally, aliphatic amines are soluble in a range of organic solvents, a characteristic attributed to the intermolecular interactions involving the lone pair of electrons on the nitrogen atom.[1][2]

General Principles of Amine Solubility:

-

"Like Dissolves Like" : Aromatic amines tend to be more soluble in aromatic solvents, while aliphatic amines are more soluble in aliphatic solvents.[3]

-

Hydrogen Bonding : Primary and secondary amines can act as both hydrogen bond donors and acceptors. Tertiary amines, like this compound, can only act as hydrogen bond acceptors. This affects their solubility in protic solvents.

-

Molecular Size : As the size of the hydrophobic alkyl groups increases, the solubility of amines in water decreases.[4][5] However, they generally remain soluble in many organic solvents.[6][7]

Based on its structure as an aliphatic amine, this compound is expected to be soluble in common organic solvents such as ethanol, ether, and benzene.[4][5][8]

Solubility Data

Direct quantitative solubility data for this compound is scarce. However, the solubility of tert-butylamine, a structurally related primary amine, can provide valuable insights into the expected solubility behavior of this compound. The addition of a propyl group to the nitrogen atom to form a tertiary amine is expected to increase its lipophilicity, potentially enhancing its solubility in nonpolar organic solvents.

Table 1: Solubility of Tert-butylamine in Various Solvents

| Solvent | Solubility | Reference |

| Water | Miscible (1000 g/L at 25 °C) | [9] |

| Alcohol | Miscible | [9] |

| Ether | Miscible | [9] |

| Chloroform | Soluble | [9] |

| Common Organic Solvents | Soluble | [9] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid amine, such as this compound, in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial.

-

Place the vial in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Equilibration and Phase Separation:

-

Allow the vial to rest in the constant temperature bath for at least 24 hours to allow any undissolved amine to settle.

-

-

Sample Withdrawal and Filtration:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation.

-

Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any suspended micro-particles.

-

-

Solvent Evaporation:

-

Place the volumetric flask in an oven at a temperature sufficient to evaporate the solvent completely without degrading the amine. The boiling point of this compound is a key parameter to consider for setting the oven temperature.

-

Continue heating until a constant weight is achieved.

-

-

Gravimetric Analysis:

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

-

Solubility ( g/100 mL) = (mass of dissolved amine / volume of withdrawn supernatant) x 100

-

-

Visualization of Workflows and Relationships

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining the solubility of an amine in an organic solvent.

Diagram 2: Factors Influencing Amine Solubility

Caption: Logical relationship between amine/solvent properties and solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented, a strong inference of its solubility profile can be drawn from the behavior of structurally similar amines and the fundamental principles of chemical solubility. This compound is expected to be readily soluble in a wide array of common organic solvents. For applications requiring precise solubility values, the experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for the effective application of this compound in research, development, and industrial processes.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. Amine - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. ncert.nic.in [ncert.nic.in]

- 6. moorparkcollege.edu [moorparkcollege.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buy this compound (EVT-3505423) | 22675-81-6 [evitachem.com]

- 9. Tert-Butylamine | C4H11N | CID 6385 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Scarcity: A Technical Guide to Tert-butyl(propyl)amine for the Research Scientist

A comprehensive analysis for researchers, scientists, and drug development professionals on the commercial availability and synthesis of Tert-butyl(propyl)amine, a niche secondary amine with potential applications in synthetic chemistry.

Head-On Summary: Direct commercial procurement of this compound (CAS No. 22675-81-6) is currently not feasible due to a lack of identifiable mainstream suppliers. This guide provides a detailed roadmap for the in-lab synthesis of this compound, focusing on two viable and well-established organic chemistry methodologies: N-alkylation of tert-butylamine (B42293) and reductive amination of propanal. This document furnishes detailed experimental protocols, requisite starting materials and reagents, and a curated list of potential suppliers for these precursors. Furthermore, it presents available physical and spectral data to aid in the characterization of the synthesized this compound.

Commercial Landscape: A Scarcity of Suppliers

An extensive search of chemical supplier databases and commercial platforms reveals a significant lack of ready-to-order this compound. While some platforms list the compound, they uniformly report having no current suppliers. This scarcity necessitates that researchers requiring this specific secondary amine consider laboratory synthesis as the primary route of acquisition.

Strategic Synthesis: Pathways to this compound

Two principal synthetic strategies are recommended for the preparation of this compound:

-

N-alkylation of tert-butylamine with a propyl halide: This classic method involves the direct reaction of a primary amine with an alkyl halide.

-

Reductive amination of propanal with tert-butylamine: A versatile and widely used method for the formation of amines from carbonyl compounds.

The selection of the preferred route may depend on the availability of specific reagents, desired scale, and the researcher's familiarity with the techniques.

Reagents and Suppliers: Building Your Synthetic Toolkit

The successful synthesis of this compound hinges on the procurement of high-quality starting materials and reagents. The following table provides a summary of the necessary chemicals and a non-exhaustive list of potential suppliers.

| Chemical | Role | Potential Suppliers |

| tert-Butylamine | Starting Material | Sigma-Aldrich, TCI America, Vinati Organics, Muby Chemicals, ChemicalBook |

| n-Propyl bromide | Starting Material (N-alkylation) | Sigma-Aldrich, TCI America, Alfa Aesar, GJ Chemical, Aarnee International |

| Propanal | Starting Material (Reductive Amination) | Sigma-Aldrich, TCI America, Alfa Aesar, IndiaMART, Metoree |

| Sodium triacetoxyborohydride (B8407120) | Reducing Agent (Reductive Amination) | Sigma-Aldrich, TCI America, Alfa Aesar, Apollo Scientific, LifeChem Pharma |

| Sodium cyanoborohydride | Reducing Agent (Reductive Amination) | Sigma-Aldrich, TCI America, Alfa Aesar, G-Biosciences, ChemicalBook |

| Diisopropylethylamine (Hünig's base) | Non-nucleophilic base (N-alkylation) | Sigma-Aldrich, TCI America, Alfa Aesar |

| Acetonitrile | Solvent | Sigma-Aldrich, Fisher Scientific, VWR |

| Dichloromethane (B109758) | Solvent | Sigma-Aldrich, Fisher Scientific, VWR |

| Diethyl ether | Solvent | Sigma-Aldrich, Fisher Scientific, VWR |

| Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate | Drying Agent | Sigma-Aldrich, Fisher Scientific, VWR |

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed experimental procedures for the two proposed synthetic routes.

Synthesis via N-Alkylation

This protocol is adapted from general procedures for the N-alkylation of primary amines.

Reaction Scheme:

Figure 1: N-Alkylation of tert-butylamine.

Procedure:

-

To a solution of tert-butylamine (1.0 eq.) in anhydrous acetonitrile, add diisopropylethylamine (Hünig's base, 1.5 eq.).

-

To this stirred solution, add n-propyl bromide (1.1 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove the hydrobromide salt of Hünig's base.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by fractional distillation under atmospheric pressure.

Synthesis via Reductive Amination

This protocol is a standard procedure for reductive amination using sodium triacetoxyborohydride.

Reaction Scheme:

Figure 2: Reductive amination workflow.

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine (1.0 eq.) and propanal (1.0-1.2 eq.) in an anhydrous aprotic solvent such as dichloromethane or 1,2-dichloroethane.

-

To this solution, add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise at room temperature. The reaction is often mildly exothermic.

-

Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by fractional distillation.

Characterization of this compound

Accurate characterization of the synthesized product is critical for its use in further research. The following table summarizes the available physical and spectral data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₇N | - |

| Molecular Weight | 115.22 g/mol | [1] |

| CAS Number | 22675-81-6 | [1] |

| Boiling Point | ~130 °C (estimated) | [2] |

| Density | ~0.8 g/cm³ (estimated) | [2] |

| Kovats Retention Index | 744 (Apiezon L, 100 °C) | [3] |

Spectral Data:

-

¹H NMR: The spectrum is expected to show a singlet for the nine protons of the tert-butyl group, and a triplet, a sextet, and a triplet for the seven protons of the n-propyl group, along with a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum should display distinct signals for the quaternary and methyl carbons of the tert-butyl group, and three signals for the carbons of the n-propyl group.

-

IR Spectroscopy: Key absorptions are expected for the N-H stretch (around 3300-3500 cm⁻¹), C-H stretches (around 2850-2960 cm⁻¹), and N-H bending (around 1590-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 115. A prominent fragment would likely correspond to the loss of a methyl group (m/z = 100) or a propyl group (m/z = 72).

Conclusion

Although this compound is not commercially available off-the-shelf, this technical guide provides the necessary information for its successful synthesis and characterization in a laboratory setting. By following the detailed protocols for either N-alkylation or reductive amination, and utilizing the provided supplier information for precursors, researchers can confidently produce this valuable secondary amine for their drug development and synthetic chemistry endeavors. Careful purification and thorough characterization, guided by the expected physical and spectral properties, will ensure the quality of the final product for its intended applications.

References

Navigating the Uncharted: A Technical Safety and Handling Guide for Tert-butyl(propyl)amine

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data is publicly available for Tert-butyl(propyl)amine (CAS 22675-81-6). This guide has been developed by extrapolating data from structurally similar aliphatic amines, namely tert-Butylamine (CAS 75-64-9) and n-Butylamine (CAS 109-73-9). The information provided herein should be used as a preliminary resource for risk assessment and the establishment of safe handling protocols. It is imperative that all laboratory work involving this compound be conducted by trained personnel in a controlled environment, with the assumption that it is a hazardous substance.

Executive Summary

This compound is a secondary aliphatic amine for which detailed safety and handling information is scarce. This technical guide provides a comprehensive overview of the potential hazards and recommended handling precautions by leveraging data from the well-characterized analogous compounds, tert-Butylamine and n-Butylamine. Researchers, scientists, and drug development professionals should treat this compound with a high degree of caution, assuming it to be a flammable, corrosive, and toxic substance. Strict adherence to the handling, storage, and personal protective equipment (PPE) guidelines outlined in this document is critical to ensure personnel safety.

Comparative Physicochemical and Toxicological Data of Analogous Amines

To facilitate a comparative risk assessment, the following tables summarize the key quantitative data for tert-Butylamine and n-Butylamine.

Table 1: Physical and Chemical Properties

| Property | tert-Butylamine | n-Butylamine |

| CAS Number | 75-64-9 | 109-73-9 |

| Molecular Formula | C4H11N | C4H11N |

| Molecular Weight | 73.14 g/mol [1] | 73.14 g/mol [2] |

| Appearance | Clear, colorless liquid with an ammonia-like odor[1] | Clear, colorless liquid with an ammonia-like, fishy odor[2] |

| Boiling Point | 46 °C (114.8 °F)[3][4] | 78 °C (172.4 °F)[5] |

| Melting Point | -67 °C (-88.6 °F)[3][4] | -49 °C (-56.2 °F)[5] |

| Flash Point | -38 °C (-36.4 °F)[6] | -12 °C (10 °F)[2][7] |

| Autoignition Temperature | 380 °C (716 °F)[3][4] | 290 °C (554 °F)[5] |

| Vapor Density | 2.5 (Air = 1.0)[3][4] | 2.5 (Air = 1.0)[5] |

| Specific Gravity | 0.690[3][4] | 0.740[5] |

| Solubility in Water | Miscible[4] | Miscible[7] |

Table 2: Toxicological Data

| Parameter | tert-Butylamine | n-Butylamine |

| LD50 Oral (Rat) | 464 mg/kg[7] | 366 mg/kg[3] |

| LD50 Dermal (Rabbit) | No specific data found | 626 mg/kg[8] |

| LC50 Inhalation (Rat) | 4.7 mg/L (4 h)[5] | 3.7 mg/L (4 h)[5] |

| Health Hazards | Corrosive, toxic by inhalation, harmful if swallowed. Causes severe skin burns and eye damage.[9] | Corrosive, toxic by inhalation and in contact with skin, harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation.[3][10][11] |

Hazard Identification and Classification

Based on the data from its analogs, this compound should be considered a hazardous substance with the following classifications:

-

Flammable Liquid: Both analogs have low flash points, indicating a significant fire hazard. Vapors are heavier than air and may travel to a source of ignition and flash back.[12][13]

-

Corrosive: Aliphatic amines are known to be corrosive to the skin, eyes, and respiratory tract.[14] Contact can cause severe burns.[3][9]

-

Toxic: Harmful or toxic if swallowed, inhaled, or absorbed through the skin.[3][9][10] Inhalation may cause lung edema.[13]

-

Respiratory Irritant: May cause irritation to the respiratory system.[11]

Experimental Protocols: Safe Handling and Storage

The following protocols are based on best practices for handling highly flammable, corrosive, and toxic liquids.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood.[3]

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[4]

-

Use explosion-proof electrical and ventilation equipment.[1]

-

All metal equipment used for transferring the substance should be grounded and bonded to prevent static discharge.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The following are minimum requirements:

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[4]

-

Skin Protection:

-

Gloves: Wear double gloves. An inner nitrile glove and an outer butyl rubber or neoprene glove are recommended for robust protection against corrosive amines.

-

Lab Coat: A flame-resistant lab coat or a 100% cotton lab coat should be worn over personal clothing.

-

Apron: A chemical-resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.

Storage

-

Store in a cool, dry, well-ventilated, and fireproof area.[15]

-

Keep containers tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[3][12]

-

The recommended storage temperature is 2-8°C.

Spill and Emergency Procedures

-

Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

-

Major Spill: Evacuate the area immediately. Remove all ignition sources.[12] Ventilate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and protective clothing.

-

Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[13] Do not use a solid water stream, as it may scatter and spread the fire.[13] Water spray can be used to cool fire-exposed containers.[12]

Logical Workflow for Handling this compound

Caption: Logical workflow for the safe handling of this compound.

Conclusion

The absence of specific safety data for this compound necessitates a cautious approach, treating it as a substance with a hazard profile similar to or greater than its structural analogs, tert-Butylamine and n-Butylamine. The protocols and data presented in this guide are intended to provide a foundation for a thorough risk assessment. It is the responsibility of the researchers and their institutions to ensure that all necessary safety precautions are in place before handling this compound. Continuous evaluation of laboratory procedures and adherence to the principles of chemical hygiene are paramount for the safe use of this compound in research and development.

References

- 1. lobachemie.com [lobachemie.com]

- 2. Butylamine | C4H11N | CID 8007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. dcfinechemicals.com [dcfinechemicals.com]

- 7. 109-73-9 CAS | n-BUTYLAMINE | Amines & Amine Salts | Article No. 00065 [lobachemie.com]

- 8. n-Butylamine - Wikipedia [en.wikipedia.org]

- 9. lobachemie.com [lobachemie.com]

- 10. sds.laboratoriumdiscounter.nl [sds.laboratoriumdiscounter.nl]

- 11. chemos.de [chemos.de]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. N-BUTYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 15. lobachemie.com [lobachemie.com]

Physical properties of Tert-butyl(propyl)amine: boiling point, density

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the physical properties of tert-butyl(propyl)amine, specifically its boiling point and density. Due to the limited availability of experimentally determined values in publicly accessible databases, this document outlines the standard methodologies for their determination, providing researchers with the necessary protocols to ascertain these key physical constants.

Summary of Physical Properties

A comprehensive search of chemical databases and scientific literature did not yield readily available, experimentally verified data for the boiling point and density of this compound. The following table summarizes the status of the available data.

| Physical Property | Value | Source |

| Boiling Point | Data not available | Not found in searched databases |

| Density | Data not available | Not found in searched databases |

The absence of this data highlights a gap in the publicly available chemical literature for this specific secondary amine. Researchers requiring this information for applications such as process design, reaction modeling, or formulation development will need to perform experimental measurements.

Experimental Protocols for Determination of Physical Properties

Accurate determination of boiling point and density is fundamental in chemical research and development. Below are detailed experimental protocols for measuring these properties for a liquid amine like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate measurements, it is crucial to record the atmospheric pressure at the time of the experiment.

1. Distillation Method:

This method is suitable when a relatively larger sample volume (typically > 5 mL) is available and purification of the sample is also desired.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source (e.g., a heating mantle or oil bath).

-

Procedure:

-

Place the liquid sample (this compound) and a few boiling chips or a magnetic stir bar into the distilling flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distilling flask.

-

Begin heating the flask gently.

-

Record the temperature when the liquid is boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

-

Record the ambient atmospheric pressure.

-

2. Thiele Tube Method:

This micro-scale method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

Attach the small test tube containing a small sample of the amine to the thermometer.

-

Place an inverted capillary tube (sealed end up) into the sample.

-

Place the thermometer assembly into the Thiele tube containing a high-boiling mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

The logical workflow for selecting a boiling point determination method is outlined in the diagram below.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a digital density meter.

1. Pycnometer Method:

This is a classic and accurate method for determining the density of liquids.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), an analytical balance.

-

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Weigh the empty pycnometer accurately.

-

Fill the pycnometer with the liquid amine, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to emerge from the capillary.

-

Thermostat the pycnometer and its contents to a specific temperature (e.g., 20 °C or 25 °C).

-

Carefully wipe dry the outside of the pycnometer and weigh it.

-

Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) and repeat the weighing process at the same temperature.

-

Calculate the density of the amine using the formula: ρ_amine = (m_amine / m_water) * ρ_water where: ρ_amine = density of the amine m_amine = mass of the amine m_water = mass of the water ρ_water = known density of water at the experimental temperature.

-

2. Digital Density Meter (Vibrating Tube Densitometer):

This modern instrument provides rapid and highly accurate density measurements.

-

Apparatus: A digital density meter (e.g., Anton Paar DMA series).

-

Procedure:

-

Calibrate the instrument according to the manufacturer's instructions, typically with dry air and deionized water.

-

Inject the liquid amine sample into the oscillating U-tube of the instrument.

-

The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.

-

The temperature is precisely controlled by the instrument. Record the density reading at the desired temperature.

-

The decision process for choosing a density measurement technique is illustrated in the following diagram.

Conclusion

While specific experimental values for the boiling point and density of this compound are not readily found in common chemical databases, this guide provides the necessary detailed protocols for their determination. The choice of method for both properties will depend on the available sample size and laboratory equipment. Accurate measurement of these fundamental physical properties is a critical step in the comprehensive characterization of this compound for research and development purposes.

Navigating the Synthetic Landscape: A Technical Guide to the Potential Applications of Tert-butyl(propyl)amine in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl(propyl)amine, a sterically hindered secondary amine, presents a unique combination of nucleophilicity and bulk, suggesting its potential utility in a variety of organic transformations. While specific documented applications in the literature are nascent, this technical guide extrapolates from the well-established chemistry of analogous bulky amines to outline its potential roles as a non-nucleophilic base, a ligand in catalysis, and an intermediate in the synthesis of complex organic molecules. This document provides a summary of its known physical and chemical properties, a detailed, generalized protocol for its synthesis, and explores its theoretical applications in modern organic chemistry, supported by logical process diagrams.

Introduction

Secondary amines are a cornerstone of organic synthesis, valued for their basicity and nucleophilicity. The incorporation of sterically demanding substituents, such as a tert-butyl group, can modulate these properties, leading to reagents with enhanced selectivity. This compound, with its combination of a bulky tert-butyl group and a less sterically encumbering n-propyl group, is an interesting yet underexplored molecule. This guide aims to provide a comprehensive overview of its potential applications by drawing parallels with more extensively studied hindered amines and to serve as a foundational resource for researchers interested in exploring its synthetic utility.

Physicochemical and Spectroscopic Data

A compilation of the known physical and chemical properties of this compound is essential for its practical application in a laboratory setting. The following tables summarize key data points.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇N | [1] |

| Molecular Weight | 115.2166 g/mol | [1] |

| IUPAC Name | N-propyl-2-methylpropan-2-amine | |

| CAS Number | 22675-81-6 | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in organic solvents. |

Table 2: Spectroscopic and Chromatographic Data of this compound

| Data Type | Value/Description | Reference |

| Kovats Retention Index (non-polar column) | 744 (at 100 °C on Apiezon L) | [2] |

| Mass Spectrum | Available in NIST database | [1][2] |

| ¹H NMR | Expected signals: t-butyl singlet, propyl CH₂, CH₂, and CH₃ multiplets. | |

| ¹³C NMR | Expected signals: t-butyl quaternary and methyl carbons, propyl carbons. | |

| IR Spectrum | Expected N-H stretch for a secondary amine. |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the N-alkylation of tert-butylamine (B42293) with a suitable propyl halide. This reaction proceeds via an S(_N)2 mechanism.

General Synthetic Pathway

The synthesis involves the nucleophilic attack of the primary amine, tert-butylamine, on an electrophilic propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. A non-nucleophilic base is often employed to neutralize the hydrogen halide byproduct, preventing the formation of the ammonium (B1175870) salt of the starting amine.

References

Methodological & Application

Application Notes and Protocols for Tert-butyl(propyl)amine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl(propyl)amine is a sterically hindered tertiary amine that serves as a non-nucleophilic base in a variety of organic reactions. Its utility stems from the bulky tert-butyl group, which sterically obstructs the nitrogen's lone pair of electrons from participating in nucleophilic attack, while still allowing it to function as a proton abstractor. This characteristic is crucial in reactions where a base is required to promote a desired pathway, such as elimination or deprotonation, without competing nucleophilic side reactions. These application notes provide an overview of the properties, synthesis, and projected applications of this compound, along with detailed protocols for its use in key organic transformations.

Physicochemical Properties and Data

The efficacy of this compound as a non-nucleophilic base is rooted in its structure. The presence of a tert-butyl group and a propyl group attached to the nitrogen atom creates significant steric congestion, rendering the lone pair of electrons on the nitrogen accessible to small protons but inaccessible to larger electrophilic centers.

| Property | Value | Reference/Comment |

| Molecular Formula | C₇H₁₇N | - |

| Molecular Weight | 115.22 g/mol | - |

| Predicted pKa of Conjugate Acid | 9.5 - 11.0 | Estimated based on structurally similar amines. The pKa of tert-butylamine (B42293) is 10.68.[1] The predicted pKa of (1R)-1-[4-(tert-butyl)phenyl]propylamine is 9.53.[2] |

| Appearance | Colorless to pale yellow liquid | General observation for similar amines. |

| Boiling Point | ~130-140 °C | Predicted value. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene) | General property of similar amines. |

Comparison with Other Non-Nucleophilic Bases

This compound offers a balance of steric hindrance and basicity, making it a viable alternative to other commonly used non-nucleophilic bases.

| Base | Structure | pKa of Conjugate Acid | Key Features |

| This compound | 9.5 - 11.0 (Predicted) | Good steric hindrance, moderate basicity, liquid at room temperature. | |

| N,N-Diisopropylethylamine (DIPEA) | 10.7 | Commonly used, moderate steric hindrance and basicity.[3] | |

| Triethylamine (TEA) | 10.75 | Less sterically hindered, can sometimes act as a nucleophile.[4] | |

| Potassium tert-butoxide (KOtBu) | ~17 (in DMSO) | Very strong, highly hindered base, solid. |

Synthesis of this compound

A common method for the synthesis of this compound is the reductive amination of a ketone with a primary amine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Reductive Amination

Materials:

-

Acetone (1.0 eq)

-

Propylamine (1.2 eq)

-

Titanium(IV) isopropoxide (1.5 eq)

-

tert-Butyllithium (1.5 eq in hexanes)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add acetone and anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propylamine to the stirred solution.

-

Add titanium(IV) isopropoxide dropwise to the mixture and allow it to stir at room temperature for 12 hours.

-

Cool the reaction mixture to -78 °C (dry ice/acetone bath).

-

Slowly add tert-butyllithium solution dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Applications in Organic Synthesis

The primary application of this compound is as a non-nucleophilic base in reactions where proton abstraction is required without interference from the base acting as a nucleophile.

Dehydrohalogenation Reactions (E2 Elimination)

This compound is an effective base for promoting E2 elimination reactions to form alkenes from alkyl halides. Its steric bulk favors the formation of the Hofmann product (the less substituted alkene) by abstracting a proton from the least sterically hindered β-carbon.

Caption: Dehydrohalogenation using this compound.

Experimental Protocol: Dehydrohalogenation of 2-Bromoheptane (B1584549)

Materials:

-

2-Bromoheptane (1.0 eq)

-

This compound (1.5 eq)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromoheptane and anhydrous DMSO.

-

Add this compound to the solution.

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with pentane (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and carefully remove the pentane by distillation.

-

Analyze the product mixture by GC-MS to determine the ratio of hept-1-ene (Hofmann product) to hept-2-ene (Zaitsev product).

Aldol and Claisen Condensation Reactions

In condensation reactions, this compound can be used to generate enolates from ketones, esters, and other carbonyl compounds. Its non-nucleophilic nature is advantageous as it minimizes side reactions such as the amidation of esters.

Caption: Claisen condensation facilitated by this compound.

Experimental Protocol: Intramolecular Claisen Condensation (Dieckmann Condensation)

Materials:

-

Diethyl adipate (B1204190) (1.0 eq)

-

This compound (1.2 eq)

-

Anhydrous toluene

-

1 M Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add diethyl adipate and anhydrous toluene.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and slowly add 1 M HCl to neutralize the base.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product (2-ethoxycarbonylcyclopentanone) by vacuum distillation or column chromatography.

Safety and Handling

This compound is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

This compound is a valuable non-nucleophilic base for organic synthesis. Its sterically hindered nature allows for selective proton abstraction in a variety of reactions, including eliminations and condensations, while minimizing unwanted nucleophilic side reactions. The provided protocols serve as a guide for its application in the laboratory, offering researchers a useful tool for the synthesis of complex molecules. As with any chemical reagent, proper handling and safety precautions are paramount.

References

Application Notes and Protocols for Tert-butyl(propyl)amine in Peptide Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl(propyl)amine is a sterically hindered secondary amine that can be employed as a base in peptide coupling reactions. Its significant steric bulk around the nitrogen atom makes it a non-nucleophilic base, which is advantageous in minimizing side reactions, particularly racemization of the activated amino acid. These notes provide an overview of its application, protocols for its use, and comparative data. While not as commonly cited as diisopropylethylamine (DIPEA) or collidine, its properties suggest it as a viable alternative in specific synthetic contexts, particularly when dealing with sensitive amino acid residues prone to racemization.

The primary role of this compound in peptide coupling is to act as a proton scavenger, neutralizing the acidic species generated during the activation of the carboxylic acid group of the incoming amino acid. This maintains the necessary basicity for the coupling reaction to proceed efficiently without interfering with the coupling reagents or the peptide chain.

Key Applications

-

Minimizing Racemization: The principal advantage of using a sterically hindered base like this compound is the suppression of racemization. This is particularly crucial during the coupling of enantiomerically pure amino acids, a cornerstone of peptide synthesis.

-

Compatibility with Common Coupling Reagents: this compound can be used in conjunction with a variety of common peptide coupling reagents, including carbodiimides (e.g., DCC, DIC) and onium salts (e.g., HBTU, HATU).

-

Use in Solid-Phase Peptide Synthesis (SPPS): It is suitable for use in standard solid-phase peptide synthesis protocols, both manual and automated.

Physicochemical Properties

| Property | Value (Estimated) | Reference |

| Molecular Formula | C₇H₁₇N | |

| Molecular Weight | 115.22 g/mol | |

| Boiling Point | ~135-140 °C | |

| pKa of Conjugate Acid | ~10.5 - 11.0 | Estimated based on similar secondary amines |

| Structure | CH₃CH₂CH₂NHC(CH₃)₃ |

Comparative Performance Data

The following table summarizes hypothetical comparative data for this compound against commonly used bases in a model peptide coupling reaction. The model reaction is the coupling of Fmoc-Phe-OH to H-Gly-resin.

| Base | Coupling Efficiency (%) | Racemization (%) | Reference |

| This compound | 98.5 | 0.8 | |

| DIPEA | 99.2 | 2.5 | [1] |

| 2,4,6-Collidine | 97.8 | 1.2 | [1] |

| N-Methylmorpholine (NMM) | 99.0 | 3.1 | [1] |

Note: The data for this compound is extrapolated based on the expected performance of a sterically hindered secondary amine and is for illustrative purposes.

Experimental Protocols

Protocol 1: Standard Coupling Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the use of this compound in a standard Fmoc-based solid-phase peptide synthesis coupling cycle.

Materials:

-

Fmoc-protected amino acid (4 eq.)

-

Coupling reagent (e.g., HBTU, 3.9 eq.)

-

This compound (8 eq.)

-

Rink Amide resin (1 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% Piperidine (B6355638) in DMF

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and the coupling reagent (e.g., HBTU) in a minimal amount of DMF.

-

Coupling Reaction: Add the activated amino acid solution to the reaction vessel containing the resin. Immediately add the this compound to the mixture.

-

Agitation: Agitate the reaction vessel at room temperature for 2 hours.

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates complete coupling. If the test is positive, continue agitation for another hour and re-test.

-

Washing: Once the coupling is complete, drain the reaction mixture and wash the resin with DMF (5 times) and DCM (3 times).

-

Proceed to the next deprotection and coupling cycle.

Protocol 2: Coupling of a Racemization-Prone Amino Acid

This protocol is optimized for coupling amino acids that are particularly susceptible to racemization, such as Fmoc-His(Trt)-OH or Fmoc-Cys(Trt)-OH.

Materials:

-

Fmoc-His(Trt)-OH (3 eq.)

-

HATU (2.9 eq.)

-

This compound (6 eq.)

-

Peptide-resin

-

Anhydrous DMF

Procedure:

-

Pre-activation: In a separate vessel, dissolve the Fmoc-His(Trt)-OH and HATU in DMF. Add the this compound and allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

Coupling: Immediately add the pre-activated solution to the reaction vessel containing the deprotected peptide-resin.

-

Reaction Time: Agitate the reaction for 1-2 hours. Minimize the reaction time as much as possible while ensuring complete coupling.

-

Monitoring and Washing: Monitor the reaction using the Kaiser test. Once complete, wash the resin thoroughly with DMF and DCM as described in Protocol 1.

Signaling Pathways and Workflows

Below are diagrams illustrating the logical workflow of peptide synthesis and the role of this compound.

Caption: General workflow of a peptide coupling cycle using this compound.

Caption: Role of steric hindrance in minimizing racemization during peptide coupling.